molecular formula C12H14ClNO4 B1589356 Methyl 4-acetamido-5-chloro-2-ethoxybenzoate CAS No. 4235-43-2

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate

Cat. No.: B1589356
CAS No.: 4235-43-2
M. Wt: 271.69 g/mol
InChI Key: RPOGJJLTBMSAKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate involves several steps. One common method includes the following steps :

    Starting Material: Methyl 4-acetamido-2-ethoxybenzoate is dissolved in N,N-dimethylformamide.

    Chlorination: N-chlorosuccinimide is added to the solution, and the mixture is heated to induce the chlorination reaction.

    Isolation: The crude product is isolated and purified to obtain this compound.

Chemical Reactions Analysis

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common reagents used in these reactions include N-chlorosuccinimide for chlorination, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate has several scientific research applications :

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it valuable in fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOGJJLTBMSAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441173
Record name Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4235-43-2
Record name Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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